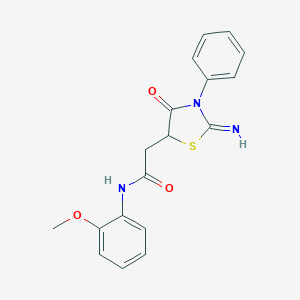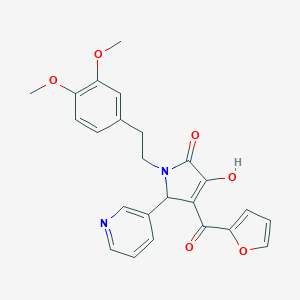![molecular formula C7H6N4O3S B228406 (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester, also known as MTA, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. MTA is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to exert its biological effects through a variety of mechanisms. One of the most well-known mechanisms is its ability to inhibit the activity of the enzyme S-adenosylhomocysteine hydrolase, which is involved in the regulation of DNA methylation. Additionally, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and physiological effects:
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer therapy, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to induce apoptosis and inhibit cell proliferation. In antimicrobial research, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to have broad-spectrum activity against a variety of bacterial and fungal pathogens. In neuroprotection research, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester in lab experiments is its ability to modulate multiple pathways, making it a potentially useful tool for studying complex biological processes. Additionally, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester is relatively easy to synthesize and has a low toxicity profile. However, one limitation of using (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester in lab experiments is its relatively low solubility, which can make it challenging to work with in certain applications.
Orientations Futures
There are many potential future directions for (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester research, including:
1. Developing more efficient synthesis methods to improve the yield and purity of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester.
2. Investigating the potential of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester as a therapeutic agent for various types of cancer.
3. Studying the mechanisms of action of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester in different biological systems to better understand its potential applications.
4. Developing novel formulations of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester to improve its solubility and bioavailability.
5. Exploring the potential of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester as an antimicrobial agent for the treatment of bacterial and fungal infections.
6. Investigating the potential of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester as a neuroprotective agent for the treatment of neurodegenerative diseases.
In conclusion, (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester is a promising compound that has the potential to be used in a variety of scientific applications. Its diverse biological activities and relatively low toxicity profile make it an attractive tool for studying complex biological processes. Further research is needed to fully understand the potential of (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester and to develop more effective methods for its synthesis and application.
Méthodes De Synthèse
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester can be synthesized through a multistep process involving the reaction of thiosemicarbazide with various reagents. One of the most commonly used methods for synthesizing (2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester is the reaction of thiosemicarbazide with methyl acetoacetate, followed by cyclization and methylation.
Applications De Recherche Scientifique
(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester has been studied extensively for its potential applications in various scientific fields. Some of the most promising areas of research include cancer therapy, antimicrobial activity, and neuroprotection.
Propriétés
Formule moléculaire |
C7H6N4O3S |
|---|---|
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
methyl (2Z)-2-(2-amino-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetate |
InChI |
InChI=1S/C7H6N4O3S/c1-14-4(12)2-3-5(13)11-7(15-3)9-6(8)10-11/h2H,1H3,(H2,8,10)/b3-2- |
Clé InChI |
ONSSANYVXLRXPW-IHWYPQMZSA-N |
SMILES isomérique |
COC(=O)/C=C\1/C(=O)N2C(=NC(=N2)N)S1 |
SMILES |
COC(=O)C=C1C(=O)N2C(=NC(=N2)N)S1 |
SMILES canonique |
COC(=O)C=C1C(=O)N2C(=NC(=N2)N)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)





![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)



